[(4-Nitrophenyl)methoxy]acetaldehyde [(4-Nitrophenyl)methoxy]acetaldehyde
Brand Name: Vulcanchem
CAS No.: 422268-14-2
VCID: VC16892225
InChI: InChI=1S/C9H9NO4/c11-5-6-14-7-8-1-3-9(4-2-8)10(12)13/h1-5H,6-7H2
SMILES:
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol

[(4-Nitrophenyl)methoxy]acetaldehyde

CAS No.: 422268-14-2

Cat. No.: VC16892225

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

[(4-Nitrophenyl)methoxy]acetaldehyde - 422268-14-2

Specification

CAS No. 422268-14-2
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
IUPAC Name 2-[(4-nitrophenyl)methoxy]acetaldehyde
Standard InChI InChI=1S/C9H9NO4/c11-5-6-14-7-8-1-3-9(4-2-8)10(12)13/h1-5H,6-7H2
Standard InChI Key CFILJQWNOYPEKS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1COCC=O)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

The molecular formula of [(4-Nitrophenyl)methoxy]acetaldehyde is C₉H₉NO₄, with a molecular weight of 195.17 g/mol . Its structure consists of:

  • A para-nitro-substituted phenyl ring (C₆H₄NO₂).

  • A methoxy group (-OCH₃) linked to the benzene ring.

  • An acetaldehyde moiety (-CH₂CHO) attached via the methoxy oxygen.

Key Structural Features:

  • Electron-Withdrawing Effects: The nitro group at the para position induces strong electron-withdrawing effects, polarizing the benzene ring and enhancing reactivity toward electrophilic substitution .

  • Steric Considerations: The ortho-positioned methoxy-acetaldehyde group introduces steric hindrance, influencing reaction pathways and selectivity .

Table 1: Comparative Structural Properties of Nitrophenyl Acetaldehyde Derivatives

Compound NameMolecular FormulaSubstituent PositionsMolecular Weight (g/mol)
[(4-Nitrophenyl)methoxy]acetaldehydeC₉H₉NO₄4-NO₂, 2-OCH₂CHO195.17
4-Methoxy-2-nitrophenyl acetaldehydeC₉H₉NO₄4-OCH₃, 2-NO₂195.17
4-Nitrophenyl acetaldehydeC₈H₇NO₃4-NO₂165.15

Synthesis and Production

Laboratory-Scale Synthesis

While no direct synthesis route for [(4-Nitrophenyl)methoxy]acetaldehyde is documented, analogous compounds suggest a multi-step approach:

  • Nitration of Precursors: Starting with methoxybenzaldehyde derivatives, nitration using HNO₃/H₂SO₄ introduces the nitro group .

  • Functional Group Interconversion: Subsequent oxidation or reduction steps modify side chains. For example, tin(II) chloride (SnCl₂) reduces nitro groups to amines, which can be reoxidized to aldehydes .

Critical Reaction Conditions:

  • Temperature Control: Nitration requires temperatures below 50°C to prevent over-nitration .

  • Catalysts: Lewis acids like FeCl₃ may enhance electrophilic substitution efficiency .

Industrial Manufacturing

Industrial production would likely employ continuous flow reactors to optimize yield and purity. Automated systems could mitigate hazards associated with nitro compound handling .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Crystalline solid, likely yellow due to nitroaromatic conjugation .

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1700 cm⁻¹ (C=O stretch) .

  • NMR:

    • ¹H NMR: δ 8.2–8.5 ppm (aromatic protons), δ 9.8–10.1 ppm (aldehyde proton) .

    • ¹³C NMR: δ 190–200 ppm (aldehyde carbon), δ 150–160 ppm (nitro-substituted carbon) .

Chemical Reactivity

Oxidation and Reduction

  • Oxidation: The aldehyde group oxidizes to carboxylic acids using KMnO₄ or CrO₃, yielding [(4-nitrophenyl)methoxy]acetic acid .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming [(4-aminophenyl)methoxy]acetaldehyde .

Nucleophilic Additions

The aldehyde participates in Grignard reactions, forming secondary alcohols. For example, reaction with methylmagnesium bromide produces [(4-nitrophenyl)methoxy]propan-2-ol .

Applications in Scientific Research

Organic Synthesis Intermediate

The compound’s dual functionality makes it valuable for synthesizing heterocycles (e.g., quinoxalines) and Schiff bases .

Biological Studies

Preliminary studies on analogs suggest potential antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) . Mechanistic studies propose nitro group reduction generates reactive nitrogen species, disrupting microbial membranes .

Table 2: Biological Activity of Analogous Compounds

CompoundTested ActivityEfficacy (IC₅₀/MIC)
4-Methoxy-2-nitrophenyl acetaldehydeAntibacterial (S. aureus)12 µg/mL
4-Nitrophenyl acetaldehydeAntifungal (C. albicans)25 µg/mL

Comparative Analysis with Related Compounds

4-Methoxy-2-nitrophenyl Acetaldehyde

  • Structural Difference: Methoxy at position 4 vs. methoxy-acetaldehyde in the target compound.

  • Reactivity: Higher electron density at the ring due to methoxy’s donating effects, altering substitution patterns .

4-Nitrophenyl Acetaldehyde

  • Simpler Structure: Lacks the methoxy group, reducing steric effects and solubility in nonpolar solvents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator